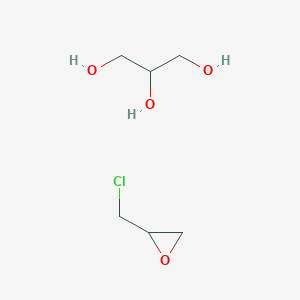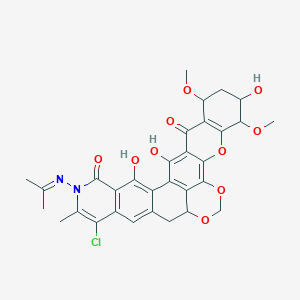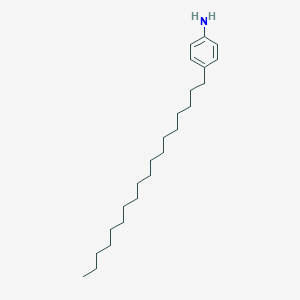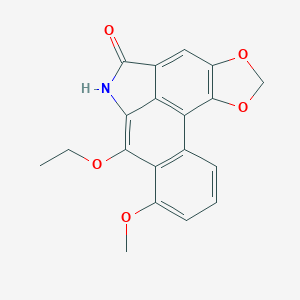
9-Ethoxyaristololactam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Ethoxyaristololactam is a natural product that has been isolated from the seeds of Aristolochia debilis. It has been found to possess a variety of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Mecanismo De Acción
The mechanism of action of 9-Ethoxyaristololactam is not fully understood, but it is believed to involve multiple pathways. It has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C. In addition, it has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
9-Ethoxyaristololactam has been shown to have several biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to have antiviral activity against several viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 9-Ethoxyaristololactam in lab experiments is its potent antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for cancer treatment. Another advantage is its anti-inflammatory properties, which make it a potential treatment for inflammatory diseases.
One limitation of using 9-Ethoxyaristololactam in lab experiments is its toxicity. It has been found to be toxic to normal cells at high concentrations, which limits its potential as a therapeutic agent. Another limitation is its low solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 9-Ethoxyaristololactam. One direction is to investigate its mechanism of action in more detail. This will help to identify new targets for cancer treatment and improve our understanding of its antiviral and anti-inflammatory properties.
Another direction is to develop new methods for synthesizing 9-Ethoxyaristololactam. This will make it more accessible for research and potential clinical use.
Finally, further studies are needed to evaluate the safety and efficacy of 9-Ethoxyaristololactam in vivo. This will help to determine its potential as a therapeutic agent for cancer, inflammatory diseases, and viral infections.
Métodos De Síntesis
The synthesis of 9-Ethoxyaristololactam involves the extraction of the compound from the seeds of Aristolochia debilis. The seeds are first ground into a powder and then extracted with a solvent such as ethanol. The extract is then purified using various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
The antitumor activity of 9-Ethoxyaristololactam has been extensively studied. It has been found to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. In addition, 9-Ethoxyaristololactam has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer treatment.
The anti-inflammatory properties of 9-Ethoxyaristololactam have also been studied. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This makes it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, 9-Ethoxyaristololactam has been shown to have antiviral activity against several viruses, including HIV, herpes simplex virus, and hepatitis B virus.
Propiedades
Número CAS |
122739-09-7 |
|---|---|
Nombre del producto |
9-Ethoxyaristololactam |
Fórmula molecular |
C19H15NO5 |
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
12-ethoxy-14-methoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(19),2(6),7,11,13(18),14,16-heptaen-9-one |
InChI |
InChI=1S/C19H15NO5/c1-3-23-18-13-9(5-4-6-11(13)22-2)15-14-10(19(21)20-16(14)18)7-12-17(15)25-8-24-12/h4-7H,3,8H2,1-2H3,(H,20,21) |
Clave InChI |
YFTVKUKOLZCKAN-UHFFFAOYSA-N |
SMILES |
CCOC1=C2C3=C(C4=C1C(=CC=C4)OC)C5=C(C=C3C(=O)N2)OCO5 |
SMILES canónico |
CCOC1=C2C3=C(C4=C1C(=CC=C4)OC)C5=C(C=C3C(=O)N2)OCO5 |
Otros números CAS |
122739-09-7 |
Sinónimos |
9-ethoxyaristololactam aristololactam, 9-ethoxy |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



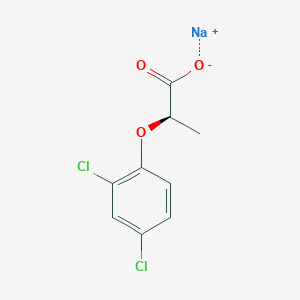
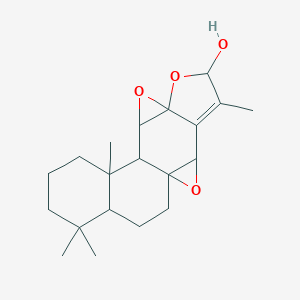

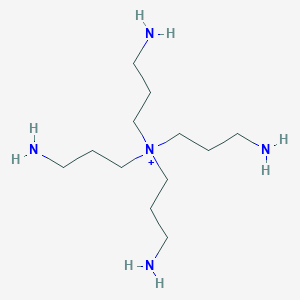
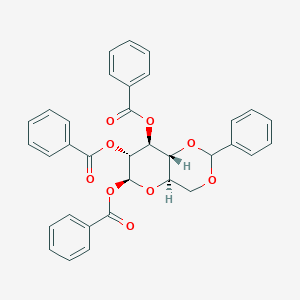
![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B39013.png)
![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)

